3-Thiophen-2-yl-pyridine-2-carbaldehyde
Description
3-Thiophen-2-yl-pyridine-2-carbaldehyde is a heteroaromatic compound featuring a pyridine core substituted with a thiophene ring at the 3-position and a carbaldehyde group at the 2-position. This structure combines the electron-deficient pyridine ring with the electron-rich thiophene moiety, creating a unique push-pull electronic environment.
The synthesis of this compound typically involves multi-step reactions, such as the coupling of ethynylpyridine derivatives with thiophene-containing precursors under reflux conditions in the presence of ammonium acetate and glacial acetic acid .
Properties
Molecular Formula |
C10H7NOS |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
3-thiophen-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-9-8(3-1-5-11-9)10-4-2-6-13-10/h1-7H |
InChI Key |
XJWGCQUCNYCUSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
| Compound | Core Structure | Substituent Position | Functional Groups | Key Features |
|---|---|---|---|---|
| 3-Thiophen-2-yl-pyridine-2-carbaldehyde | Pyridine + Thiophene | Pyridine-3, Aldehyde-2 | Aldehyde, Thiophene | Bicyclic, conjugated system |
| Pyridine-3-carbaldehyde thiosemicarbazone | Pyridine | Aldehyde-3 | Thiosemicarbazone | Chelating, polar |
| Thiophene-2-carbaldehyde | Thiophene | Aldehyde-2 | Aldehyde | Monocyclic, sulfur-rich |
The target compound differs from pyridine-3-carbaldehyde thiosemicarbazones () in both substituent position (aldehyde at pyridine-2 vs. 3) and functional groups (thiophene vs. thiosemicarbazone). Thiosemicarbazones exhibit stronger metal-chelating properties due to their N,S-donor sites, whereas the thiophene-pyridine hybrid may prioritize π-conjugation for electronic applications .
Physicochemical Properties
- Solubility : Pyridine-3-carbaldehyde thiosemicarbazones are soluble in polar solvents (DMSO, DMF) due to their polar thiosemicarbazone group . In contrast, the thiophene-pyridine hybrid likely exhibits lower polarity, favoring solvents like chloroform or dichloromethane.
- Stability : The aldehyde group in all compounds is reactive, but the thiophene moiety may enhance stability against oxidation compared to pure pyridine derivatives.
Electronic and Reactivity Profiles
Density-functional theory (DFT) studies () highlight the importance of exact exchange and gradient corrections in modeling such systems. The target compound’s conjugated system may exhibit:
- Reduced HOMO-LUMO gaps compared to thiophene-2-carbaldehyde due to pyridine’s electron-withdrawing nature.
Preparation Methods
Reaction Mechanism and Optimization
In a representative procedure, 3-thiophen-2-yl-pyridine is treated with DMF and trichloroisocyanuric acid (TCCA) in chlorobenzene at 0–5°C. The chloroiminium intermediate selectively attacks the electron-deficient pyridine ring at position 2, yielding the aldehyde after hydrolysis. Key parameters include:
-
Temperature gradient : Gradual warming from 0°C to 85°C to prevent side reactions
-
Workup : Neutralization with NaOH, followed by dichloromethane extraction and distillation
Table 1 summarizes optimized conditions from recent patents:
This method avoids toxic gaseous phosgene by using solid TCCA, enhancing operational safety. However, regioselectivity challenges arise when competing substituents are present.
Cross-Coupling and Oxidation Strategy
A two-step approach involving Suzuki-Miyaura coupling followed by methyl group oxidation provides precise control over substituent placement.
Suzuki Coupling of 3-Bromo-2-picoline
3-Bromo-2-picoline reacts with thiophen-2-yl boronic acid under palladium catalysis:
Typical conditions:
Oxidation to Aldehyde
The methyl group at position 2 is oxidized to a carbaldehyde using KMnO in acidic media:
Critical factors :
-
Oxidant stoichiometry : 3 equiv KMnO prevents over-oxidation to carboxylic acid
Table 2 compares oxidation methods:
| Oxidant | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| KMnO/H | HO | 78 | 95 |
| SeO | Dioxane | 65 | 88 |
Condensation and Cyclization Approaches
While less direct, condensation strategies leverage pre-formed aldehyde and thiophene units.
Comparative Analysis of Methodologies
Vilsmeier-Haack Advantages :
-
Single-step process (fewer intermediates)
-
Requires strict temperature control to avoid polyformylation
Cross-Coupling/Oxidation Advantages :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Thiophen-2-yl-pyridine-2-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyridine and thiophene derivatives. A common approach involves condensation reactions using thiophene-2-carbaldehyde and pyridine precursors under catalytic conditions. For example, copper chloride (CuCl₂) is often used as a catalyst to facilitate coupling reactions between heterocyclic aldehydes and amines, achieving yields of ~60–75% under controlled temperatures (60–80°C) . Solvent selection (e.g., DMF or THF) and reaction time (12–24 hours) are critical for optimizing purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aldehyde protons (~9.8 ppm) and aromatic thiophene/pyridine signals.
- X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refinement (via the SHELX system) resolves bond lengths (e.g., C=O bond at ~1.22 Å) and dihedral angles between the thiophene and pyridine rings .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 203.05).
Q. What are the key structural features of this compound confirmed by XRD?
- Methodological Answer : XRD analysis reveals a planar heterocyclic core with slight distortion due to steric interactions. Key parameters include:
- Bond Lengths : C=O (1.22 Å), C-S (1.71 Å), and C-N (1.34 Å).
- Dihedral Angles : ~15–20° between thiophene and pyridine rings, influencing conjugation and electronic properties .
Advanced Research Questions
Q. How can density functional theory (DFT) be optimized to study the electronic properties of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr), which incorporate exact exchange terms (e.g., 20% Hartree-Fock exchange), are recommended for accuracy in predicting ionization potentials and electron affinities . Basis sets such as 6-311G(d,p) are suitable for geometry optimization, while solvent effects (e.g., PCM model for DMSO) improve agreement with experimental UV-Vis spectra. Average deviations in atomization energies using B3LYP are ~2.4 kcal/mol .
Q. How can researchers address discrepancies in crystallographic data for this compound?
- Methodological Answer : Structural validation tools in SHELXL (e.g., CHIVALI for hydrogen bonding and PLATON for twinning) identify common issues like disorder or incorrect space group assignments . For example, if residual electron density exceeds 1 e⁻/ų, re-refinement with alternative disorder models or solvent masking is advised.
Q. What strategies improve yields in cross-coupling reactions involving this compound?
- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) benefit from:
- Ligand Optimization : Use of SPhos or XPhos ligands enhances catalytic activity.
- Temperature Control : Reactions at 80–100°C in toluene/ethanol (3:1) minimize side-product formation.
- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours vs. 24 hours) while maintaining yields >80% .
Q. How can researchers analyze the reactivity of the aldehyde group toward nucleophilic additions?
- Methodological Answer :
- Electrophilicity Index (ω) : Calculated via DFT (using Mulliken charges) to predict reactivity. For this compound, ω ≈ 4.5 eV indicates moderate electrophilicity, favoring reactions with amines or hydrazines .
- Kinetic Studies : Monitor reaction progress using in situ IR spectroscopy (aldehyde C=O stretch at ~1700 cm⁻¹) to determine rate constants under varying pH conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
